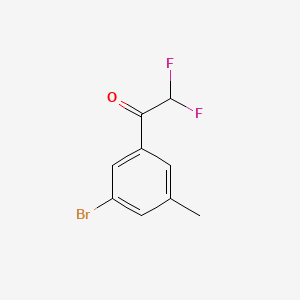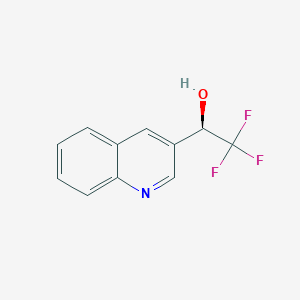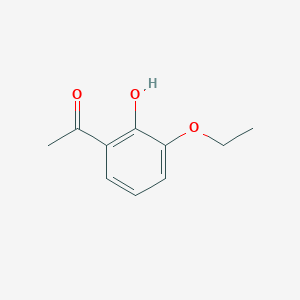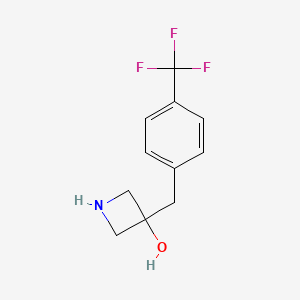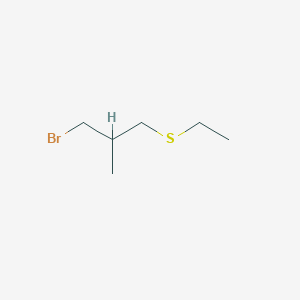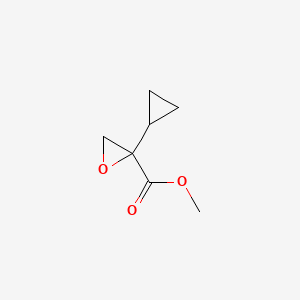
Methyl 2-cyclopropyloxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-cyclopropyloxirane-2-carboxylate is an organic compound that features a cyclopropyl group attached to an oxirane ring, which is further connected to a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyclopropyloxirane-2-carboxylate typically involves the reaction of cyclopropylcarbinol with an appropriate oxidizing agent to form the oxirane ring. This is followed by esterification with methanol to yield the final product. The reaction conditions often require the presence of a catalyst, such as a tertiary amine, to facilitate the ring-opening and subsequent esterification processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyclopropyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2-cyclopropyloxirane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals, coatings, and adhesives .
Mechanism of Action
The mechanism of action of methyl 2-cyclopropyloxirane-2-carboxylate involves the ring-opening of the oxirane group, which can interact with various molecular targets. The carboxylate ester group can participate in esterification and transesterification reactions, further modifying the compound’s activity. The molecular pathways involved include nucleophilic attack on the oxirane ring and subsequent rearrangements .
Comparison with Similar Compounds
Similar Compounds
Methyl oxirane-2-carboxylate: Similar structure but lacks the cyclopropyl group.
Cyclopropylcarbinol: Contains the cyclopropyl group but lacks the oxirane and carboxylate ester functionalities.
2-Cyclopropyloxirane: Contains the cyclopropyl and oxirane groups but lacks the carboxylate ester functionality .
Uniqueness
Methyl 2-cyclopropyloxirane-2-carboxylate is unique due to the combination of the cyclopropyl, oxirane, and carboxylate ester groups in a single molecule
Properties
Molecular Formula |
C7H10O3 |
|---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
methyl 2-cyclopropyloxirane-2-carboxylate |
InChI |
InChI=1S/C7H10O3/c1-9-6(8)7(4-10-7)5-2-3-5/h5H,2-4H2,1H3 |
InChI Key |
XCXPMOVYRNEEAF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CO1)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


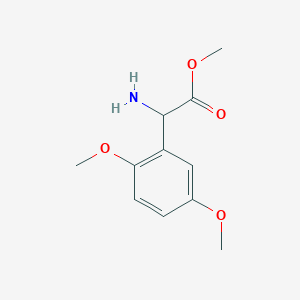
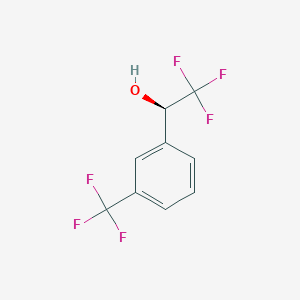
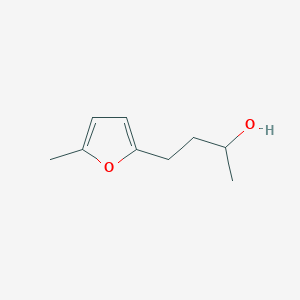
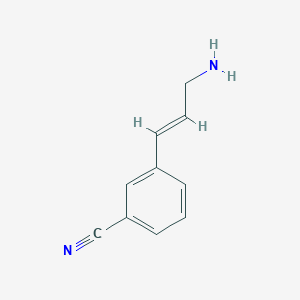
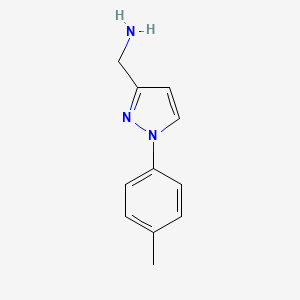
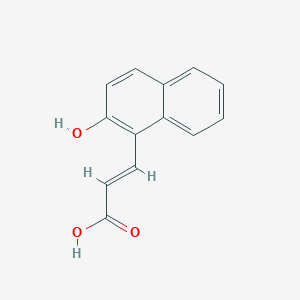
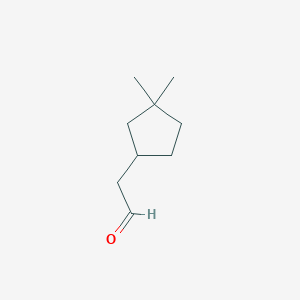
![8-(Bromomethyl)-6-chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepine](/img/structure/B13601366.png)
